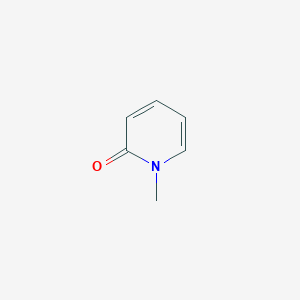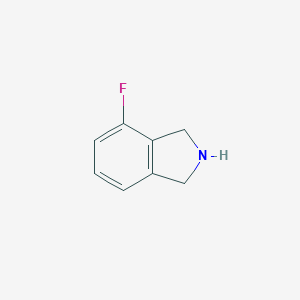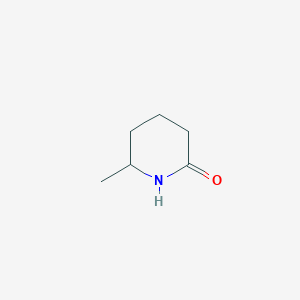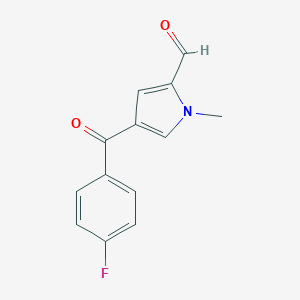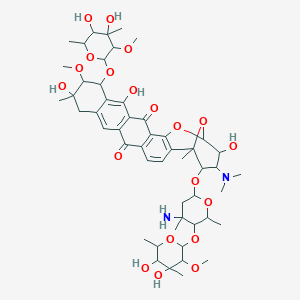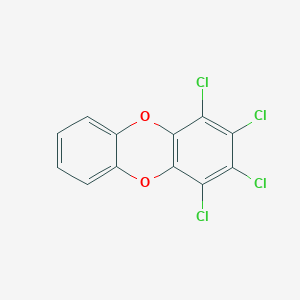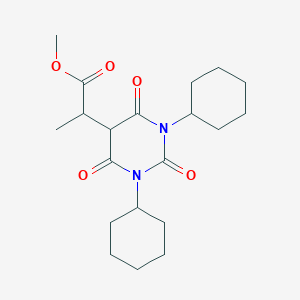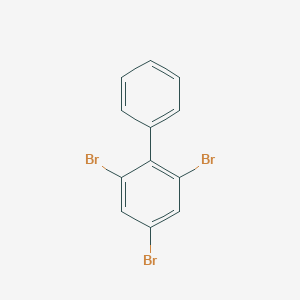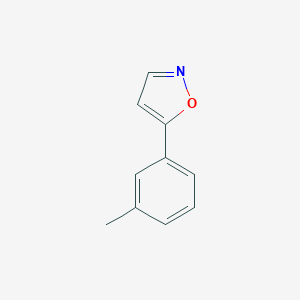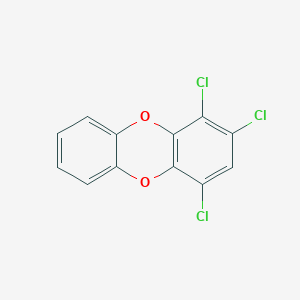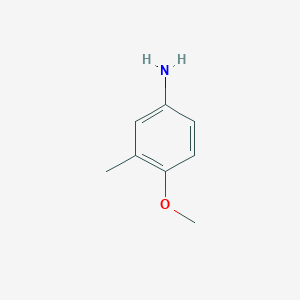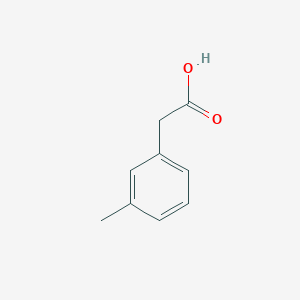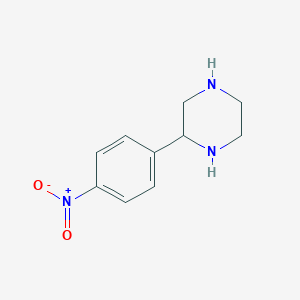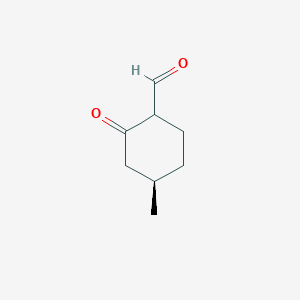![molecular formula C11H7ClN2O4 B167149 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione CAS No. 128099-82-1](/img/structure/B167149.png)
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, also known as NTCD-M, is a synthetic compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential to interact with biological systems.
Mechanism Of Action
The mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is not well understood. However, it is believed that the molecule may exert its anti-cancer activity through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the molecule is cytotoxic to a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to inhibit the growth of tumors in vivo, suggesting that it may have potential as a cancer therapeutic.
Advantages And Limitations For Lab Experiments
One advantage of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, the molecule has been shown to be relatively stable under a variety of conditions, which makes it useful for in vitro and in vivo studies. However, one limitation of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that its mechanism of action is not well understood, which makes it difficult to optimize its use in laboratory experiments.
Future Directions
There are a number of future directions for research on 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione. One area of interest is the development of new cancer therapies based on the molecule. Additionally, researchers may be interested in further elucidating the mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could lead to a better understanding of its potential applications in scientific research. Finally, researchers may be interested in exploring the anti-inflammatory properties of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could have implications for the treatment of various inflammatory diseases.
Synthesis Methods
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione can be synthesized through a multi-step process involving the reaction of various starting materials. The initial step involves the reaction of 2,5-dimethoxytetrahydrofuran with ethyl chloroformate to form a cyclic carbonate intermediate. This intermediate is then reacted with N-methyl-N-nitroso-p-toluenesulfonamide to form the nitrosamide intermediate. Finally, the nitrosamide intermediate is reacted with an appropriate dienophile to form 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione.
Scientific Research Applications
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to exhibit anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
properties
CAS RN |
128099-82-1 |
|---|---|
Product Name |
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
Molecular Formula |
C11H7ClN2O4 |
Molecular Weight |
266.64 g/mol |
IUPAC Name |
10-chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
InChI |
InChI=1S/C11H7ClN2O4/c12-11(14(17)18)9(15)7-3-1-2-6-4-5-13(8(6)7)10(11)16/h1-3H,4-5H2 |
InChI Key |
IUNOUXVCYNIMKZ-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
synonyms |
4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-chloro-1,2-dihydro-5-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



